molecular formula C9H15F3N2 B13954625 N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine

N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13954625
M. Wt: 208.22 g/mol
InChI Key: ZPEKRXHSJVZJNP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine is a complex organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group and the formation of the piperidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
  • N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Uniqueness

N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

N-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)14(7-1-2-7)8-3-5-13-6-4-8/h7-8,13H,1-6H2

InChI Key

ZPEKRXHSJVZJNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2CCNCC2)C(F)(F)F

Origin of Product

United States

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